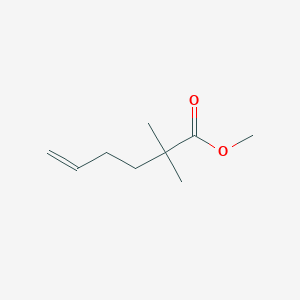
3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Bromo-3-fluorophenylacetic acid” is a related compound . It has a molecular weight of 233.04 and its IUPAC name is (4-bromo-3-fluorophenyl)acetic acid .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as “4-Bromo-3-fluorophenylacetic acid” and “(3-Bromo-4-fluorophenyl)boronic acid” have been synthesized and used in various studies .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluorophenylacetic acid” is given by the InChI code: 1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-fluorophenylacetic acid” include a boiling point of 111-113°C, and it is a solid-powder at room temperature . Another related compound, “3-Fluorophenylboronic acid”, has a melting point of 214-218°C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Halogenated compounds, including those with bromo and fluoro substituents, are crucial intermediates in organic synthesis. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the utility of halodeboronation of aryl boronic acids, suggesting that similar transformations could apply to the study compound for generating nitriles or other derivatives with potential biological or material applications (Szumigala et al., 2004).
Fluorescence and Sensing
- Fluorophores and fluorescent probes are another significant area of application for halogenated compounds. A study on the development of fluorescent amino acids for biosynthetic incorporation into proteins shows the potential for such compounds in studying protein dynamics and interactions, suggesting that derivatives of the compound could serve as novel fluorophores or components of larger fluorescent molecules (Summerer et al., 2006).
Material Science
- In material science, halogenated compounds are used to modify the properties of polymers and create novel materials with specific characteristics. For example, the synthesis of polyfluorenes from halogenated building blocks for the development of fluorescent nanoparticles demonstrates how halogenated phenyl compounds can contribute to the creation of materials with enhanced optical properties (Fischer et al., 2013).
Safety and Hazards
Orientations Futures
While specific future directions for “3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as “4-Bromo-3-fluorophenylacetic acid” and “(3-Bromo-4-fluorophenyl)boronic acid” continue to be used in various studies . These compounds have potential applications in the synthesis of medicines, pesticides, dyes, etc .
Propriétés
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUKUQSXILIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1897493-84-3 |
Source


|
| Record name | 3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)

![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)
